Trimethylolethane cyclic phosphite
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Overview
Description
Phensuximide is a member of the succinimide class of compounds, known for its anticonvulsant properties. It is primarily used in the treatment of epilepsy, specifically for petit mal seizures. The compound works by suppressing the paroxysmal three-cycle-per-second spike and wave EEG pattern associated with lapses of consciousness .
Preparation Methods
. The reaction typically involves the following steps:
Reaction of Phenylsuccinic Acid with Methylamine: This reaction is carried out in the presence of a catalyst such as palladium diacetate and 4,4’-bipyridine in tetrahydrofuran and water at 80°C for 24 hours.
Purification: The product is purified by flash chromatography using a mixture of ethyl acetate and petroleum ether.
Chemical Reactions Analysis
Phensuximide undergoes several types of chemical reactions, including:
Oxidation: Phensuximide can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Phensuximide can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phensuximide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of succinimide derivatives and their reactivity.
Biology: Phensuximide is studied for its effects on neuronal activity and its potential neuroprotective properties.
Medicine: Beyond its use in epilepsy treatment, phensuximide is investigated for its potential in treating other neurological disorders.
Industry: The compound is used in the synthesis of other pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The exact mechanism of action of phensuximide is not fully understood. it is believed to act on inhibitory neuronal systems that are important in generating the three-per-second rhythm associated with petit mal seizures. Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .
Comparison with Similar Compounds
Phensuximide is often compared with other succinimide derivatives such as ethosuximide and methsuximide:
Methsuximide: Similar to phensuximide in structure and use, but it has a different side-effect profile and is less commonly used.
References
Properties
CAS No. |
1449-91-8 |
---|---|
Molecular Formula |
C5H9O3P |
Molecular Weight |
148.1 g/mol |
IUPAC Name |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
InChI Key |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
Canonical SMILES |
CC12COP(OC1)OC2 |
1449-91-8 | |
Origin of Product |
United States |
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